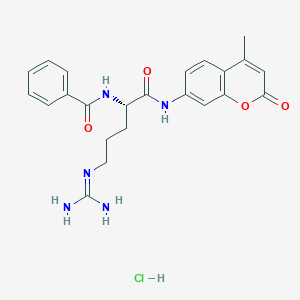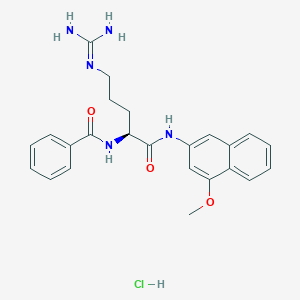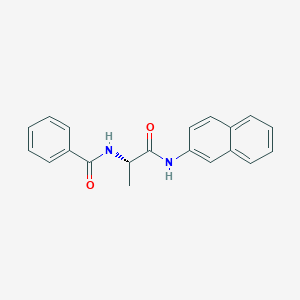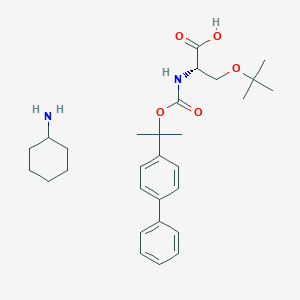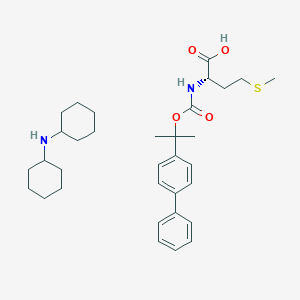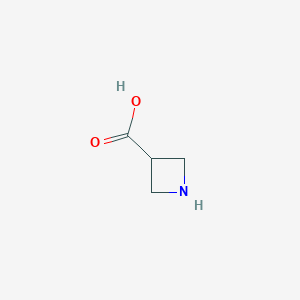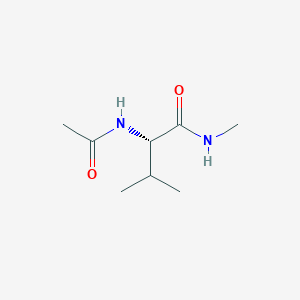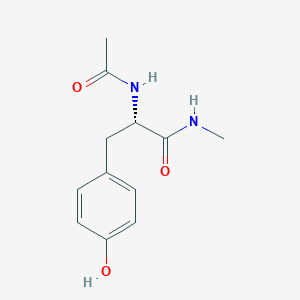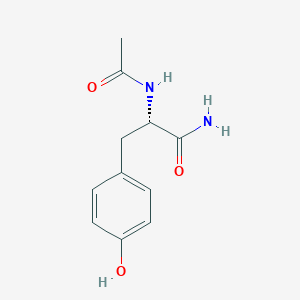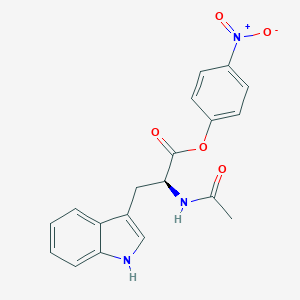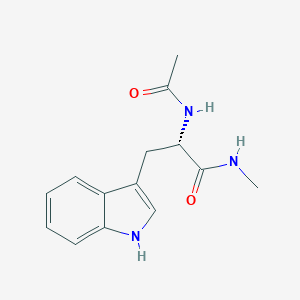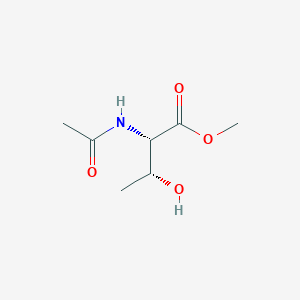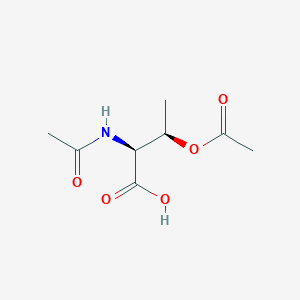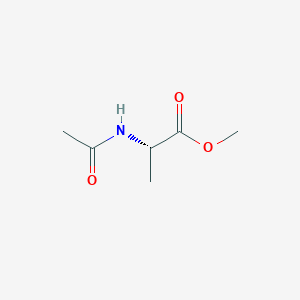
(S)-Methyl 2-acetamidopropanoate
Übersicht
Beschreibung
“(S)-Methyl 2-acetamidopropanoate” is a chemical compound with the molecular formula C6H11NO3 . It is also known by other names such as “AC-ALA-OME”, “N-Acetyl-L-alanine methyl ester”, and "methyl (2S)-2-acetamidopropanoate" . The compound has a molecular weight of 145.16 g/mol .
Molecular Structure Analysis
“(S)-Methyl 2-acetamidopropanoate” contains a total of 20 bonds; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Chemical Reactions Analysis
Specific chemical reactions involving “(S)-Methyl 2-acetamidopropanoate” are not detailed in the available resources .Physical And Chemical Properties Analysis
The compound has a molecular weight of 145.16 g/mol . It has a computed XLogP3 value of -0.6, indicating its relative lipophilicity . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors . It also has 3 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Potential Bioactivity : The compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, related to (S)-Methyl 2-acetamidopropanoate, has shown potential bioactivity as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).
Synthesis of Pharmaceutically Important Compounds : The hydrolysis of methyl 2-arylpropanoates, which can be synthesized from compounds related to (S)-Methyl 2-acetamidopropanoate, leads to acids having nonsteroidal anti-inflammatory and analgesic activities (Yamauchi et al., 1987).
Synthesis of Methyl (2E)-3-Aryl-2-Hydroxymethylprop-2-enoates : A one-pot conversion of methyl 3-aryl-3-hydroxy-2-methylenepropanoates, which are related to (S)-Methyl 2-acetamidopropanoate, has been described for the synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates (Basavaiah et al., 2000).
Catalytic Studies : Neutral and cationic iridium(I) complexes bearing chiral and achiral phenanthroline-derived benzimidazolylidene ligands showed varying degrees of catalytic activity and enantioselectivity toward hydrogenation of acetamidoacrylates, including the synthesis of (−)-(R)-methyl 2-acetamidopropanoate (Metallinos & Du, 2009).
Synthesis of β-Lactams : Treatment of methyl 2-(1-hydroxyalkyl)prop-2-enoates with conc. HBr solution, related to (S)-Methyl 2-acetamidopropanoate, can be transformed into β-lactams, which are significant in pharmaceutical chemistry (Buchholz & Hoffmann, 1991).
Synthesis of Novel α-Amino Acids : Reactions involving (methyl 2-acetamidoacrylate)tricarbonyliron(0) lead to the synthesis of protected β,β,β-trialkyl α-amino acids and novel α-amino acids (Barker et al., 1994).
Electronic and Spectroscopic Properties : An experimental and quantum chemical investigation into compounds analogous to paracetamol, related to (S)-Methyl 2-acetamidopropanoate, provides insights into electronic properties and vibrational mode couplings (Viana et al., 2017).
Wirkmechanismus
Target of Action
A structurally similar compound, s-(2-acetamidoethyl) hexadecanethioate, is known to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
For instance, S-(2-Acetamidoethyl) hexadecanethioate, a related compound, is known to interact with its target enzyme to inhibit its activity .
Biochemical Pathways
Research on related compounds suggests that they may influence the biosynthesis of 2-acetamido-2,6-dideoxy-l-hexoses in bacteria .
Result of Action
Related compounds have been shown to exert neuroprotective effects through the regulation of energy homeostasis and o-glcnacylation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-2-acetamidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGVVDYNRHNTCK-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426222 | |
| Record name | (S)-Methyl 2-acetamidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-acetamidopropanoate | |
CAS RN |
869082-12-2 | |
| Record name | (S)-Methyl 2-acetamidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

